
14-Deoxy-11-oxoandrographolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the oxidation of andrographolide using reagents such as chromium trioxide or potassium permanganate . The reaction conditions typically include an acidic or neutral medium and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The chemical modification involves oxidation and other reactions to convert andrographolide to this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of andrographolide to this compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under controlled temperatures and solvents.
Major Products Formed:
Oxidation: this compound.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antibacterial, antipyretic, and antineoplastic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 14-Deoxy-11-oxoandrographolide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear translocation of the p65 subunit of NF-κB, reducing the expression of pro-inflammatory cytokines.
Antibacterial: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Antipyretic: Modulates the production of prostaglandins, reducing fever.
Antineoplastic: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
14-Deoxy-11-oxoandrographolide is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:
Andrographolide: The parent compound with similar but broader bioactivities.
14-Deoxyandrographolide: Another derivative with distinct biological properties.
14-Deoxy-11,12-didehydroandrographolide: Known for its antihyperglycemic activity.
Eigenschaften
Molekularformel |
C20H28O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1 |
InChI-Schlüssel |
WZHWNAKOQGIEEB-NDLGOLERSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C(=O)CC3=CCOC3=O)(C)CO)O |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


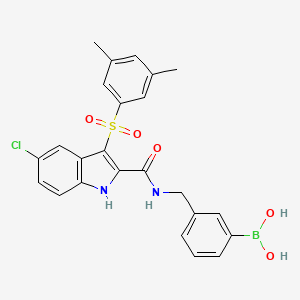

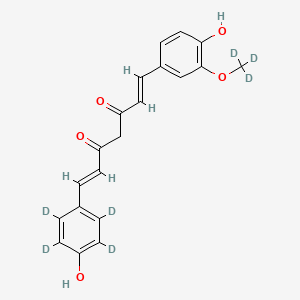
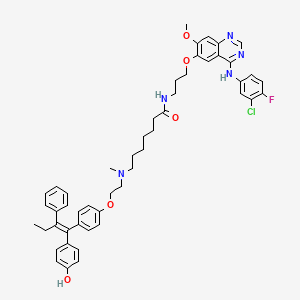
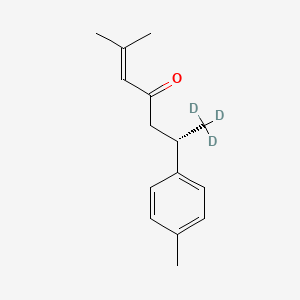
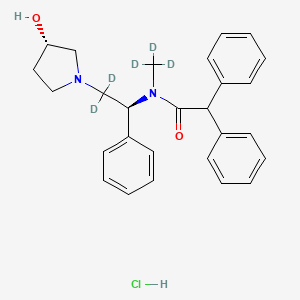
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
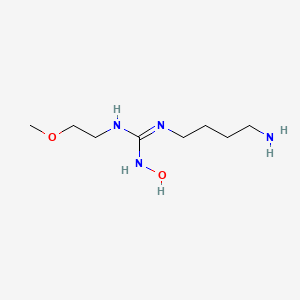
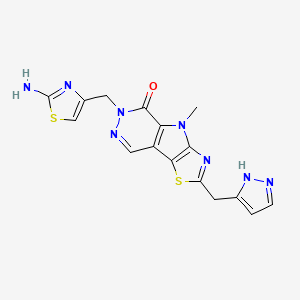
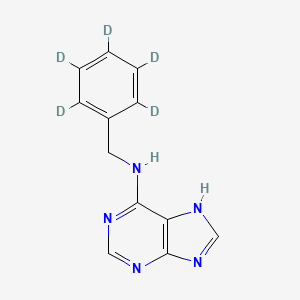
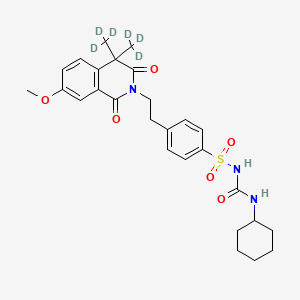
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


